molecular formula C16H6F6N2O B6311092 4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile CAS No. 2088942-46-3

4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile

Cat. No.: B6311092
CAS No.: 2088942-46-3
M. Wt: 356.22 g/mol
InChI Key: FJLYLUDPYFGKEH-UHFFFAOYSA-N
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Description

4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile is a phthalonitrile derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high thermal and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 4-[3,‘5’-bis(trifluoromethyl)phenoxy]phenol in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a suitable solvent, often dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phthalonitrile group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

    Oxidation and Reduction:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted phthalonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile is primarily related to its ability to form stable complexes with metals. These complexes can act as photosensitizers in photodynamic therapy, generating reactive oxygen species (ROS) that can destroy cancer cells . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile is unique due to the presence of multiple trifluoromethyl groups, which enhance its thermal and chemical stability. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F6N2O/c17-15(18,19)11-4-12(16(20,21)22)6-14(5-11)25-13-2-1-9(7-23)10(3-13)8-24/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLYLUDPYFGKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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